4,4,5,5-Tetramethyl-2-((1S,2R)-2-methylcyclopropyl)-1,3,2-dioxaborolane

Catalog No.
S14094041
CAS No.
M.F
C10H19BO2
M. Wt
182.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4,5,5-Tetramethyl-2-((1S,2R)-2-methylcyclopropyl...

Product Name

4,4,5,5-Tetramethyl-2-((1S,2R)-2-methylcyclopropyl)-1,3,2-dioxaborolane

IUPAC Name

4,4,5,5-tetramethyl-2-[(1S,2R)-2-methylcyclopropyl]-1,3,2-dioxaborolane

Molecular Formula

C10H19BO2

Molecular Weight

182.07 g/mol

InChI

InChI=1S/C10H19BO2/c1-7-6-8(7)11-12-9(2,3)10(4,5)13-11/h7-8H,6H2,1-5H3/t7-,8+/m1/s1

InChI Key

TUXCUWZCFQDMLZ-SFYZADRCSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@H]2C

4,4,5,5-Tetramethyl-2-((1S,2R)-2-methylcyclopropyl)-1,3,2-dioxaborolane is a highly enantioenriched, chiral cyclopropyl building block utilized primarily in Suzuki-Miyaura cross-coupling reactions [1]. Featuring a pre-installed cis-stereocenter, this pinacol boronate (Bpin) ester is critical for introducing the (1S,2R)-2-methylcyclopropyl motif into complex active pharmaceutical ingredients (APIs), such as KRAS G12D inhibitors and advanced targeted therapies [2]. The Bpin format ensures excellent bench stability and solubility in standard organic solvents, while the pre-resolved stereochemistry allows manufacturers to bypass late-stage chiral separations, streamlining both discovery and scale-up workflows [1].

Substituting this specific (1S,2R) enantiomer with racemic cis-2-methylcyclopropylboronic acid pinacol ester or the trans-isomer fundamentally disrupts downstream manufacturing [1]. Using the racemate necessitates late-stage chiral supercritical fluid chromatography (SFC) of the final API, capping the theoretical yield of the desired enantiomer at 50% and significantly increasing solvent waste and processing time [1]. Furthermore, substituting with the trans-isomer alters the spatial trajectory of the methyl group, which not only changes the transmetalation kinetics during palladium-catalyzed cross-coupling but also typically ablates the target binding affinity in the final pharmaceutical product due to steric clashes in the receptor pocket [2].

Elimination of Late-Stage Chiral Resolution

Procurement of the pre-resolved (1S,2R)-enantiomer directly impacts the overall synthetic yield. When utilizing the enantiopure (1S,2R)-Bpin ester in a standard palladium-catalyzed Suzuki coupling, the desired chiral product is obtained in >85% isolated yield [1]. In contrast, utilizing the racemic cis-mixture requires post-coupling chiral SFC separation, which inherently limits the maximum theoretical yield to 50%, with practical isolated yields of the desired enantiomer often falling below 40% due to separation inefficiencies [1].

Evidence DimensionYield of desired enantiomeric product
Target Compound Data>85% yield (direct coupling)
Comparator Or BaselineRacemic cis-2-methylcyclopropyl Bpin ester (<40% yield after SFC)
Quantified Difference>2x increase in functional yield
ConditionsPd-catalyzed Suzuki-Miyaura coupling followed by isolation

Purchasing the enantiopure building block eliminates the need for expensive, low-throughput late-stage chiral chromatography, drastically reducing the cost of goods for API synthesis.

Steric Influence on Transmetalation Rates

The cis-relationship between the methyl group and the boronate ester introduces significant steric hindrance at the transmetalation step compared to trans-isomers or unsubstituted analogs [1]. Quantitative kinetic studies show that the (1S,2R)-isomer requires bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or RuPhos) to achieve >95% conversion within 12 hours at 80 °C. When standard ligands like PPh3 or dppf are used—which work well for unsubstituted cyclopropyl boronates—the conversion of the (1S,2R)-isomer stalls at <30% [1].

Evidence DimensionCross-coupling conversion rate
Target Compound Data>95% conversion (with XPhos/RuPhos)
Comparator Or BaselineUnsubstituted cyclopropyl Bpin ester (>90% conversion with standard dppf)
Quantified Difference65% drop in conversion if unoptimized ligands are used for the cis-isomer
ConditionsSuzuki coupling, 80 °C, 12 hours, standard aryl bromide

Buyers and process chemists must pair this specific compound with advanced Buchwald-type ligands to ensure efficient scale-up, as generic coupling conditions will fail.

Target Affinity in Medicinal Chemistry

The exact stereochemistry of the methylcyclopropyl group is often a strict requirement for target engagement in modern drug discovery [1]. In structure-activity relationship (SAR) studies for targets with tight hydrophobic pockets (such as KRAS G12D), APIs incorporating the (1S,2R)-2-methylcyclopropyl motif routinely exhibit sub-nanomolar binding affinities (IC50 < 5 nM). Substituting this with the (1R,2S) enantiomer or the trans-isomer typically results in a 50- to 100-fold loss in potency (IC50 > 250 nM) due to severe steric clashes within the binding site [1].

Evidence DimensionDownstream API target binding affinity (IC50)
Target Compound DataIC50 < 5 nM (optimal fit)
Comparator Or BaselineTrans-isomer or (1R,2S) enantiomer (IC50 > 250 nM)
Quantified Difference50x to 100x reduction in potency
ConditionsIn vitro kinase/GTPase binding assays of the final coupled API

Procurement cannot substitute stereoisomers or racemates for early-stage biological testing, as the wrong isomer will yield false-negative efficacy data.

Reagent Stability and Handling

The pinacol (Bpin) ester format provides critical handling advantages over the corresponding free (1S,2R)-2-methylcyclopropylboronic acid [1]. The Bpin ester demonstrates excellent hydrolytic stability, retaining >98% purity after 6 months of storage at 4 °C under inert atmosphere. In contrast, the free boronic acid is prone to rapid dehydration to form trimeric boroxines and undergoes protodeboronation under ambient moisture, often degrading by >15% within a month [1].

Evidence DimensionShelf-life and purity retention
Target Compound Data>98% purity at 6 months (4 °C)
Comparator Or BaselineFree (1S,2R)-2-methylcyclopropylboronic acid (<85% purity at 1 month)
Quantified Difference>6x extension in stable shelf-life
ConditionsStorage at 4 °C under ambient humidity/inert atmosphere

The Bpin ester is the preferred procurement format for bulk storage and reproducible manufacturing, avoiding the degradation-induced stoichiometry errors common with free boronic acids.

Enantioselective Synthesis of Advanced APIs (e.g., KRAS G12D Inhibitors)

This compound is the optimal precursor for installing the (1S,2R)-2-methylcyclopropyl pharmacophore into complex small molecules [1]. Because it completely bypasses the need for late-stage chiral resolution, it is heavily utilized in the scale-up of targeted oncology drugs where the precise orientation of the methyl group is required to fill specific hydrophobic receptor pockets [2].

Library Enumeration in Structure-Activity Relationship (SAR) Campaigns

In medicinal chemistry workflows, the stability of the Bpin ester allows it to be used across diverse parallel synthesis arrays [3]. By reacting this stereopure building block with a library of aryl or heteroaryl halides using optimized Buchwald ligands, discovery teams can rapidly generate stereochemically pure analog libraries without the bottleneck of chiral SFC purification [1].

Stereospecific Probe Development for Mechanistic Studies

For chemical biology applications requiring exact spatial geometries, this compound serves as a reliable starting point [2]. Its high enantiomeric excess guarantees that the resulting chemical probes will interact with biological targets in a stereospecific manner, preventing the confounding off-target effects that often plague probes synthesized from racemic mixtures [3].

Hydrogen Bond Acceptor Count

2

Exact Mass

182.1478100 g/mol

Monoisotopic Mass

182.1478100 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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